molecular formula C10H11NO B2912221 2-Ethoxy-2-phenylacetonitrile CAS No. 33224-69-0; 4553-07-5

2-Ethoxy-2-phenylacetonitrile

Cat. No.: B2912221
CAS No.: 33224-69-0; 4553-07-5
M. Wt: 161.204
InChI Key: RTTFWOLWRMFSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-2-phenylacetonitrile (CAS 33224-69-0) is a high-purity organic compound with the molecular formula C10H11NO and a molecular weight of 161.20 . This chemical belongs to the class of α-alkoxy nitriles and serves as a versatile, multi-functional synthetic building block in organic chemistry and medicinal research. The structure of this compound incorporates two key reactive sites: the electron-deficient nitrile group and a benzylic carbon atom activated by the adjacent ethoxy group. This arrangement makes it a valuable precursor for constructing complex molecular architectures. Researchers can utilize the nitrile functionality for further transformations, including hydrolysis to carboxylic acids or reduction to primary amines, common motifs in active pharmaceutical ingredients . The presence of the ethoxy group on the alpha carbon is of particular interest, as it can influence the compound's reactivity, potentially serving as a masked carbonyl or participating in reactions as a leaving group. In synthetic methodology, this compound is a candidate for studying nucleophilic substitution reactions and carbanion chemistry. As seen in related phenylacetonitrile derivatives, the alpha carbon can be deprotonated with strong bases to generate a carbanion, which can then undergo alkylation or other carbon-carbon bond-forming reactions . This makes it a valuable scaffold for the exploration of new reaction pathways and the synthesis of more complex, functionalized molecules for various research applications. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-2-phenylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTFWOLWRMFSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Ethoxy 2 Phenylacetonitrile and Its Derivatives

Direct Synthetic Routes to 2-Ethoxy-2-phenylacetonitrile

Direct synthesis aims to construct the target molecule efficiently. The primary approaches involve forming the key carbon-carbon and carbon-oxygen bonds at the benzylic position.

The acidic nature of the α-proton in phenylacetonitrile (B145931) allows for its deprotonation to form a carbanion, which can then be subjected to various electrophilic reactions. Alkylation of this carbanion is a fundamental strategy for introducing substituents at the α-position.

Phase-transfer catalysis (PTC) is a powerful technique for reacting water-insoluble organic substrates with water-soluble reagents. crdeepjournal.org The alkylation of phenylacetonitrile is a classic and industrially significant application of PTC. crdeepjournal.org This method typically involves a biphasic system of an organic solvent (containing phenylacetonitrile and an alkylating agent) and a concentrated aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. researchgate.netresearchgate.net A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the hydroxide anion into the organic phase to deprotonate the phenylacetonitrile. researchgate.nettandfonline.com The resulting carbanion then reacts with the alkylating agent.

The use of 60-75% aqueous KOH has been shown to provide substantial improvements in yields and product purity compared to the more traditional 50% NaOH, particularly for reactions with secondary alkyl halides. researchgate.net The reaction of phenylacetonitrile with ethyl bromide under PTC conditions serves as a direct model for forming the carbon skeleton related to this compound. researchgate.net The efficiency of the reaction can be influenced by variables such as catalyst concentration, temperature, and the presence of co-solvents. researchgate.net

SubstrateAlkylating AgentCatalystBase/Solvent SystemConditionsKey FindingReference
PhenylacetonitrileEthyl BromideTetrabutylammonium Bromide (TBAB)Potassium Carbonate / Supercritical Ethane45-75 °C, 138 barReaction goes to completion in <24h with catalyst, versus minimal conversion without. researchgate.net
PhenylacetonitrileBromoethaneDibenzosemibullvalene SaltAqueous KOH (60%) / Toluene20 °C, 2 hDemonstrates the use of novel cationic catalysts, though TBAB showed higher conversion (92%) for this specific reaction. beilstein-journals.org
Phenylacetonitrile1-BromobutaneMulti-site PTC (α,α′,α″-N-hexakis(triethylammoniummethylene chloride)-melamine)Aqueous NaOH50 °CThe study investigated the kinetics using a novel multi-site catalyst under pseudo-first-order conditions. researchgate.net

This compound possesses a chiral center at the α-carbon. Therefore, controlling the stereochemical outcome of its synthesis is a critical consideration for accessing enantiomerically pure forms. The alkylation of C-metalated nitriles can exhibit high stereoselectivity that is dependent on the nature of the electrophile. nih.gov For instance, alkylations with alkyl halides often proceed with retention of configuration at the metal-bearing carbon, whereas acylations may proceed with inversion. nih.gov

In the context of phase-transfer catalysis, the use of chiral PTC catalysts derived from natural products like Cinchona alkaloids has become a cornerstone of asymmetric synthesis. researchgate.net These catalysts can create a chiral environment around the reacting ions, enabling the enantioselective alkylation of prochiral substrates like glycine (B1666218) imines, which serves as a well-established model for the asymmetric synthesis of α-amino acids. researchgate.net A similar strategy could be envisioned for the enantioselective synthesis of α-alkoxy nitriles, where a chiral quaternary ammonium salt would mediate the reaction between the phenylacetonitrile anion and an electrophilic oxygen source to establish the stereocenter with a preference for one enantiomer. The stereochemical outcome of reactions at an interface can also differ from those proceeding in the bulk solution, offering another potential avenue for stereocontrol. mdpi.com

The cyanohydrin pathway provides an alternative route to α-substituted nitriles. Cyanohydrins are a class of nitriles typically formed by the addition of a cyanide source to an aldehyde or ketone. wikipedia.orglibretexts.org For the synthesis of this compound, this pathway would logically begin with benzaldehyde (B42025).

The reaction of benzaldehyde with an alkali metal cyanide or hydrogen cyanide yields mandelonitrile (B1675950) (2-hydroxy-2-phenylacetonitrile). libretexts.org This reaction is a reversible nucleophilic addition to the carbonyl group. libretexts.org The resulting mandelonitrile possesses a hydroxyl group at the α-position. Subsequent etherification of this hydroxyl group with an ethylating agent, such as ethyl iodide or diethyl sulfate, under basic conditions would yield the final product, this compound. This two-step sequence (cyanohydrin formation followed by O-alkylation) allows for the systematic construction of the α-alkoxy nitrile structure. α-Alkoxy nitriles themselves are considered valuable synthetic intermediates, sometimes serving as acyl anion equivalents. msu.edu

A classic and direct method for preparing nitriles is the nucleophilic substitution of an alkyl halide with a cyanide salt, a reaction known as the Kolbe nitrile synthesis. wikipedia.org In the context of phenylacetonitriles, this involves the reaction of a benzyl (B1604629) halide (e.g., benzyl chloride or benzyl bromide) with an alkali metal cyanide, such as sodium or potassium cyanide.

An improved industrial process for this reaction involves slowly adding a solution of the benzyl halide in a water-immiscible solvent (like monochlorobenzene) to a refluxing aqueous solution of sodium cyanide. google.com The inclusion of a catalytic amount of a tertiary amine, specifically an N,N-dialkyl cyclohexylamine, has been shown to improve reaction rates and yields, which is particularly important for large-scale manufacturing where the thermal instability of phenylacetonitriles can lead to product loss during prolonged heating. google.com To synthesize this compound via this route, one would need to start with α-ethoxybenzyl halide as the substrate.

Modern electrochemical methods offer green and efficient alternatives to traditional synthetic protocols, often avoiding harsh reagents and conditions. rhhz.net Several electrochemical strategies have been developed for the synthesis of benzylic nitriles.

One approach is the one-pot electrochemical oxidation of benzylic alcohols. jlu.edu.cn In this system, an electrocatalyst like 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO) mediates the oxidation of the alcohol in the presence of a nitrogen source to afford the corresponding nitrile in moderate to excellent yields. jlu.edu.cn Another strategy involves the electrochemical anodic oxidation of primary benzylic azides, which transform into the corresponding nitriles in a metal-free process. rhhz.net More recently, a paired electrosynthesis method has been reported for the direct conversion of benzoic acid to benzonitrile. bohrium.comnih.gov This process involves the cathodic reduction of benzoic acid to benzyl alcohol and the anodic oxidation of an iodide salt; the resulting benzyl alcohol and iodine then react chemically in the liquid ammonia (B1221849) solvent to form the nitrile. bohrium.comnih.gov These methods highlight the potential of electrochemistry to forge the phenylacetonitrile framework from various readily available precursors.

Alkylation and Condensation Reactions of Phenylacetonitrile Derivatives

Transformation of Precursors to this compound Structures

The creation of the this compound framework can be achieved through various synthetic pathways, often starting from readily available phenylacetic acid derivatives or by functionalizing related aromatic acetonitriles.

Routes Involving Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives serve as foundational starting materials for a range of chemical syntheses. google.com One common industrial approach involves the ketonic decarboxylation of phenylacetic acid in the gas phase with acetic acid over a ceria-alumina catalyst to produce phenylacetone (B166967) (also known as P2P). wikipedia.org While not a direct route to this compound, this highlights the reactivity of the phenylacetic acid backbone.

Another strategy involves the sulfonyloxy-activation of hydroxyacetic acid derivatives, which can then react with aromatic compounds. google.com For instance, n-butyl hydroxyacetate can be reacted with benzylsulfonyl chloride and triethylamine (B128534) to produce n-butyl phenylsulfonyloxyacetate. google.com While the direct synthesis of this compound from phenylacetic acid derivatives is not extensively detailed in readily available literature, the functionalization of the α-position of phenylacetic acid esters is a common practice, suggesting potential pathways.

Functionalization of Related Aromatic Acetonitriles

A more direct approach involves the modification of existing phenylacetonitrile structures. This can include the introduction of functional groups that are later converted to the desired ethoxy group.

A key intermediate in the synthesis of related compounds is 2-hydroxyimino-2-phenylacetonitrile. This compound can be prepared from benzyl cyanide through nitrosation. orgsyn.org One established method involves the reaction of benzyl cyanide with methyl nitrite (B80452), which is generated in situ from sodium nitrite and sulfuric acid in methanol. orgsyn.org The reaction is typically carried out at a low temperature (0-15°C) and, after workup, yields 2-hydroxyimino-2-phenylacetonitrile. orgsyn.org Yields can be influenced by the purity of the starting benzyl cyanide, with distilled material providing higher yields (up to 81%). orgsyn.org

Another approach for the synthesis of 2-hydroxyimino-2-phenylacetonitriles involves a copper(II)-dioxygen system using nitromethane (B149229) as a nitrogen donor. nih.gov This method has been shown to be efficient for a variety of substituted phenylacetonitriles. nih.gov Furthermore, a stereoselective synthesis of (E)-2-hydroxyimino-2-phenylacetonitrile can be achieved through the photolysis of 4-azido-3-phenylfurazan 2-oxide, which is itself derived from styrene. oup.comoup.com This method is notable for its selectivity for the (E)-isomer, whereas traditional nitrosation methods often favor the (Z)-isomer. oup.com

Table 1: Synthesis of 2-Hydroxyimino-2-phenylacetonitrile from Benzyl Cyanide

Reactants Reagents Conditions Yield

Data sourced from Organic Syntheses. orgsyn.org

Cyanoethylation is a process that introduces a cyanoethyl group onto a molecule. In the context of phenylacetonitrile, this reaction typically occurs at the α-carbon. The monocyanoethylation of phenylacetonitrile can be achieved by reacting it with acrylonitrile. rsc.org Conditions for this reaction have been described where an excess of boiling phenylacetonitrile itself is used as the solvent. rsc.org The reaction has also been shown to proceed in refluxing nitrobenzene. rsc.org It is important to note the reversibility of the cyanoethylation reaction at high temperatures. rsc.org

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. In academic research, various parameters are systematically investigated to achieve the best possible outcomes.

For the synthesis of 2-alkylphenylacetonitriles, a related class of compounds, phase-transfer catalysis has been employed. For example, the reaction of benzyl cyanide with monobromoethane can be carried out in a 50% sodium hydroxide solution with triethylbenzylammonium chloride as a phase-transfer catalyst to yield 2-ethylphenylacetonitrile. google.com

In the synthesis of 2-ethoxy-4-nitrophenol, a compound that shares the ethoxy-phenyl structural motif, different nitration schemes have been compared. researchgate.net The use of ferric nitrate (B79036) as a catalyst for nitration was found to be optimal, leading to a yield of 55.48%. researchgate.net This highlights the importance of catalyst selection in directing the outcome of a reaction.

The reduction of nitriles to primary amines, another common transformation of acetonitrile (B52724) derivatives, has also been optimized. For the reduction of 2-phenylacetonitrile (B1602554) to 2-phenylethanamine, a system of Raney Nickel and potassium borohydride (B1222165) (KBH4) in dry ethanol (B145695) has been shown to be effective. umich.edu Optimization studies revealed that a 1:4 molar ratio of the nitrile to KBH4 at room temperature for 45 minutes provided a 92% yield. umich.edu

Table 2: Optimization of the Reduction of 2-Phenylacetonitrile

Substrate:KBH4 Ratio Temperature (°C) Time (min) Yield (%)
1:2 Room Temp. 120 43
1:3 Room Temp. 60 80
1:4 Room Temp. 45 92
1:5 Room Temp. 40 92

Data adapted from a study on the reduction of nitriles. umich.edu

These examples from related syntheses underscore the meticulous work involved in optimizing reaction conditions. Factors such as the choice of catalyst, solvent, temperature, reaction time, and stoichiometry of reactants all play a significant role in determining the efficiency and success of a synthetic procedure.

Reactivity and Mechanistic Studies of 2 Ethoxy 2 Phenylacetonitrile and Analogues

Chemical Transformations of the Nitrile and Ether Functionalities

The nitrile and ether groups in 2-ethoxy-2-phenylacetonitrile are key to its reactivity, participating in a variety of oxidative, reductive, and substitution reactions.

The nitrile group of this compound is a versatile functional group that can undergo both oxidation and reduction to yield a range of products. The polarized carbon-nitrogen triple bond renders the carbon atom electrophilic and thus susceptible to nucleophilic attack, a key step in many of its transformations.

Reductive Pathways: The reduction of the nitrile group can lead to the formation of primary amines. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting 2-amino-1-phenylethanol derivatives are valuable intermediates in organic synthesis.

Oxidative Pathways: While less common, the oxidation of nitriles can proceed under specific conditions. Strong oxidizing agents can potentially convert the nitrile group to a carboxylic acid, although this often requires harsh reaction conditions that may affect other parts of the molecule.

TransformationReagent/ConditionProduct Type
Nitrile ReductionLiAlH₄ or Catalytic HydrogenationPrimary Amine
Nitrile OxidationStrong Oxidizing AgentsCarboxylic Acid

This table provides a general overview of the oxidative and reductive pathways for nitrile groups.

The phenyl ring and the nitrile carbon of this compound are both sites for substitution reactions, governed by the electronic properties of the molecule.

Nucleophilic Aromatic Substitution: Generally, aromatic rings are electron-rich and undergo electrophilic substitution. However, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups in positions ortho or para to a leaving group. libretexts.org These groups stabilize the intermediate carbanion (Meisenheimer complex) through resonance. libretexts.org In the case of this compound, the nitrile group is an electron-withdrawing group. If a suitable leaving group were present on the phenyl ring, nucleophilic attack would be favored at the ortho and para positions.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation. The directing influence of the existing substituents (the ethoxyacetonitrile group) will determine the position of the incoming electrophile.

Reactions at the Nitrile Carbon: The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. This is a key step in reactions such as hydrolysis (acidic or basic) to form amides and carboxylic acids, and in addition reactions with organometallic reagents.

Reaction TypeSite of ReactionKey Factors
Nucleophilic Aromatic SubstitutionPhenyl RingPresence of strong electron-withdrawing groups and a good leaving group. libretexts.org
Electrophilic Aromatic SubstitutionPhenyl RingDirecting effects of the ethoxyacetonitrile substituent.
Nucleophilic AdditionNitrile CarbonElectrophilicity of the carbon atom.

This table summarizes the substitution reactions on the aromatic and nitrile centers of this compound.

Carbon-Carbon Bond Formation Strategies

The acidic alpha-proton in related phenylacetonitrile (B145931) structures allows for the formation of a stabilized carbanion, which is a key intermediate in many carbon-carbon bond-forming reactions.

Phenylacetonitrile and its derivatives are known to participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. These reactions, often base-catalyzed, proceed through the formation of an enolate-like carbanion that acts as a nucleophile. vanderbilt.edufiveable.me The initial addition of the carbanion to the carbonyl group is followed by dehydration to yield α,β-unsaturated nitriles. fiveable.me For example, the Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. fiveable.me

Reaction NameReactantsCatalystProduct Type
Knoevenagel CondensationPhenylacetonitrile derivative + Aldehyde/KetoneBase (e.g., piperidine, sodium alkoxide)α,β-Unsaturated nitrile
Aldol-type CondensationPhenylacetonitrile derivative + Carbonyl compoundBaseβ-Hydroxynitrile (can dehydrate)

This table illustrates common condensation reactions involving phenylacetonitrile derivatives.

The deprotonation of the carbon alpha to the nitrile group in phenylacetonitrile generates a nucleophilic carbanion that can react with alkyl halides in an α-alkylation reaction. researchgate.net This allows for the introduction of various alkyl groups at this position. The use of a strong base, such as sodium amide or potassium tert-butoxide, is typically required to generate the carbanion. researchgate.net

In the case of this compound, the alpha-position is already substituted with an ethoxy group, precluding direct deprotonation and subsequent alkylation at this site. However, related systems where the alpha-position is available for functionalization readily undergo such reactions.

ReactionBaseElectrophileProduct
α-Alkylation of PhenylacetonitrileKOtBuBenzyl (B1604629) alcoholα-Alkylated arylacetonitrile

This table shows an example of an α-alkylation reaction of a phenylacetonitrile derivative. researchgate.net

In systems with multiple potential reaction sites, achieving regioselectivity in carbon-carbon bond formation is crucial. For derivatives of phenylacetonitrile, the primary site of C-C bond formation via carbanion chemistry is the alpha-carbon due to the stabilizing effect of the nitrile group.

In more complex analogues, the presence of other functional groups can influence the regioselectivity. For instance, in ortho-phenylenediacetonitrile, condensation reactions with 1,4-dicarbonyl compounds can lead to the formation of naphthalene derivatives in a regioselective manner. lehigh.edu The reaction proceeds through a series of aldol-type condensations and subsequent aromatization. lehigh.edu The choice of base and reaction conditions can play a significant role in directing the outcome of such reactions. lehigh.edu

Stereochemical Aspects of Reactions Involving the Chiral Center

The carbon atom attached to the phenyl, ethoxy, and nitrile groups in this compound is a stereogenic center. The spatial arrangement of these groups around this chiral center gives rise to two enantiomers. The control of stereochemistry during the synthesis and reactions of this compound and its analogues is a critical aspect of its chemistry, particularly for applications where a single stereoisomer is required.

The synthesis of a specific stereoisomer of a chiral molecule requires stereoselective methods. Enantioselective synthesis aims to produce an excess of one enantiomer from an achiral or racemic starting material, while diastereoselective synthesis creates an excess of one diastereomer.

Enantioselective Approaches: The creation of the chiral center in this compound analogues can be achieved with high enantioselectivity using several established strategies. These methods rely on the use of a chiral influence—such as a catalyst, auxiliary, or reagent—to control the stereochemical outcome.

Chiral Catalysis: Asymmetric catalysis is a highly efficient method for generating enantiomerically enriched products. For the synthesis of related α-aryl nitriles, transition metal catalysts combined with chiral ligands can facilitate enantioselective cyanation reactions. Photoenzymatic catalysis has also emerged as a powerful tool for the enantioselective hydrocyanoalkylation of alkenes to produce chiral alkyl nitriles.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. For instance, the asymmetric Strecker synthesis, a method for producing α-aminonitriles, can employ chiral auxiliaries like (R)-phenylglycine amide to achieve high enantiomeric excess (ee). After the desired stereocenter is created, the auxiliary is removed.

Diastereoselective Approaches: Diastereoselectivity becomes relevant when a new stereocenter is created in a molecule that already contains a chiral center. The existing center can influence the stereochemical outcome at the new center, leading to the preferential formation of one diastereomer. This is often due to steric hindrance or electronic effects that favor attack from one face of the molecule over the other. For example, in the alkylation of an enolate derived from a chiral ketone, the existing stereocenter can direct the approach of the electrophile, resulting in 1,4-diastereoselection. msu.edu

Asymmetric StrategyPrinciple of OperationTypical Application for Nitrile SynthesisPotential Advantage
Chiral CatalysisA small amount of a chiral catalyst (e.g., metal-ligand complex or enzyme) creates a chiral environment for the reaction, lowering the activation energy for the formation of one enantiomer.Enantioselective addition of cyanide to imines (Strecker reaction) or alkenes.High efficiency (low catalyst loading), high enantioselectivity.
Chiral AuxiliariesA chiral molecule is covalently attached to the substrate, directing the stereochemistry of a subsequent reaction. The auxiliary is removed in a later step.Asymmetric alkylation of phenylacetonitrile derivatives.Predictable stereochemical outcomes, applicable to a wide range of reactions.
Chiral ReagentsA stoichiometric amount of a chiral reagent is used to deliver a functional group asymmetrically.Asymmetric reduction or alkylation using a chiral borane or hydride reagent.Good for specific transformations where catalysts are ineffective.

Chiral Induction: Asymmetric induction is the process by which a chiral feature in the substrate, reagent, catalyst, or solvent preferentially favors the formation of one stereoisomer. msu.edu When a reaction occurs at an enantiotopic face of a prochiral molecule, the transition states leading to the two enantiomeric products are themselves enantiomeric and have equal activation energies. wmich.edu However, the presence of a chiral influence creates diastereomeric transition states, which have different activation energies. wmich.edu The product distribution is determined by the energy difference between these diastereomeric transition states; a larger energy difference leads to higher stereoselectivity. For example, conducting a Grignard reaction in a chiral solvent like 2-methyltetrahydrofuran can induce stereoselectivity in the formation of a secondary alcohol. wmich.edu

Enantiomer Separation: When a synthesis produces a racemic mixture (a 50:50 mixture of enantiomers), the enantiomers must be separated, a process known as resolution.

Crystallization: In some cases, enantiomers can be separated by direct or preferential crystallization, where one enantiomer crystallizes out of a solution of the racemate. This method is efficient but only applicable to the 5-10% of racemates that form conglomerate crystals.

Chromatography: Chiral chromatography is a widely used and powerful technique for separating enantiomers. mdpi.com The separation is based on the differential adsorption of enantiomers onto a chiral stationary phase (CSP). The mobile phase carries the racemic mixture through the column, and the enantiomer that interacts more strongly with the CSP is retained longer, allowing for separation. Simulated Moving Bed (SMB) chromatography is an advanced technique used for large-scale enantiomer separations in the pharmaceutical industry. mdpi.com

Separation MethodUnderlying PrincipleCommon ApplicationKey Feature
Preferential CrystallizationSpontaneous separation of enantiomers into distinct crystals from a supersaturated solution of a conglomerate.Industrial-scale resolution of specific crystalline racemates.Cost-effective but limited applicability.
Chiral Chromatography (e.g., HPLC, SMB)Differential interaction (adsorption) of enantiomers with a chiral stationary phase. mdpi.comAnalytical and preparative scale separation of a wide variety of chiral compounds. mdpi.comHigh versatility and resolution, can be automated. mdpi.com
Diastereomeric Salt FormationReaction of a racemic acid or base with a single enantiomer of a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.Resolution of chiral acids and bases.A classical and often effective method.

Elucidation of Reaction Mechanisms

Understanding the detailed pathway of a chemical reaction, including the identification of intermediates and the characterization of transition states, is fundamental to controlling and optimizing its outcome.

The reactivity of this compound and its analogues is largely dictated by the nature of the intermediates that can be formed. The carbon atom alpha to both the phenyl ring and the nitrile group (the benzylic position) is particularly reactive.

Carbanion Intermediates: The hydrogen at the benzylic position is acidic due to the electron-withdrawing effect of the nitrile group and the resonance-stabilizing effect of the phenyl ring. In the presence of a base, this proton can be removed to form a resonance-stabilized carbanion. This carbanion is a key nucleophilic intermediate in many reactions, such as alkylation and acylation.

Radical and Cationic Intermediates: Under different conditions, such as photochemical or oxidative processes, radical or cationic intermediates may be formed at the benzylic center. The stability of these intermediates is also enhanced by resonance with the adjacent phenyl ring.

Computational Studies: The direct observation of transient intermediates and transition states is often challenging. Modern computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for modeling reaction pathways. These calculations can predict the structures and energies of intermediates and transition states, offering valuable insights that complement experimental observations. For example, DFT calculations have been used to investigate the mechanism of copper-catalyzed C-H cyanation reactions to form related nitrile compounds.

Isotopic labeling is a definitive technique for elucidating reaction mechanisms by tracking the fate of specific atoms during a chemical transformation. wikipedia.orgnih.gov In this method, an atom in a reactant molecule is replaced with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium, D) or ¹²C with ¹³C). wikipedia.org Since the labeled molecule is chemically almost identical to the unlabeled one, it follows the same reaction pathway. By analyzing the position of the isotope in the products, one can deduce the sequence of bond-forming and bond-breaking events. wikipedia.orgnih.gov

Mechanistic Applications:

Tracing Reaction Pathways: In a study of the biosynthesis of the cyanogenic glucoside dhurrin from L-tyrosine, isotopic labeling was used to trace the pathway through intermediates including p-hydroxyphenylacetonitrile.

Distinguishing Between Mechanisms: If two proposed mechanisms lead to the same product but involve different bond cleavages, an isotopic labeling experiment can differentiate between them. For example, in terpene biosynthesis, isotopically sensitive branching experiments have been used to confirm reaction pathways involving carbocation rearrangements. nih.gov

Kinetic Isotope Effect (KIE): The rate of a reaction can change when an atom at or near the reaction site is replaced with a heavier isotope. This phenomenon, known as the kinetic isotope effect, occurs because the bond to the heavier isotope has a lower zero-point vibrational energy and is harder to break. Measuring the KIE can therefore indicate whether a specific bond is broken in the rate-determining step of the reaction.

To investigate the mechanism of a base-promoted reaction of this compound, one could synthesize a version of the molecule where the benzylic hydrogen is replaced by deuterium. The rate of the reaction compared to the unlabeled compound and the location of the deuterium label in the products would provide crucial information about the mechanism.

Isotope PairDetection MethodInformation ProvidedExample Application
¹H / ²H (D)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Tracing H-atom transfers, determining if C-H bond breaking is rate-limiting (KIE). wikipedia.orgStudying elimination or enolization mechanisms.
¹²C / ¹³CMS, ¹³C-NMRTracking carbon backbones through complex rearrangements. nih.govElucidating biosynthetic pathways. nih.gov
¹⁴N / ¹⁵NMS, ¹⁵N-NMRFollowing the fate of nitrogen atoms in reactions involving amines or nitriles.Investigating the mechanism of nitrile hydrolysis.
¹⁶O / ¹⁸OMSDetermining the source of oxygen atoms in products (e.g., from solvent or reagent).Studying hydrolysis or oxidation reactions.

Catalytic Approaches in 2 Ethoxy 2 Phenylacetonitrile Chemistry

Phase Transfer Catalysis (PTC) in Synthetic Routes

Phase-Transfer Catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This technique is particularly valuable for the alkylation of active methylene (B1212753) compounds like phenylacetonitrile (B145931), making it highly relevant for the synthesis of derivatives such as 2-Ethoxy-2-phenylacetonitrile.

The core principle of PTC involves a catalyst, often a quaternary ammonium (B1175870) salt (Q⁺X⁻), that transports an aqueous-phase anion (Y⁻) into the organic phase. This is achieved through an ion-exchange process at the phase interface, forming a lipophilic ion pair (Q⁺Y⁻) that is soluble in the organic medium. This ion pair possesses high reactivity, enabling reactions with organic substrates that would otherwise be exceedingly slow.

Two primary mechanisms are proposed for PTC reactions:

The Starks' Extraction Mechanism: The phase-transfer catalyst extracts the anion from the aqueous phase into the bulk organic phase, where the reaction occurs.

The Makosza Interfacial Mechanism: Deprotonation of the organic substrate occurs at the interface between the two phases, and the resulting organic anion is then shuttled into the organic phase by the catalyst.

In the context of synthesizing substituted phenylacetonitriles, PTC offers significant advantages, including the use of inexpensive bases like concentrated sodium or potassium hydroxide (B78521), milder reaction conditions, elimination of hazardous anhydrous solvents, and often higher yields and selectivity compared to traditional methods. For instance, the alkylation of phenylacetonitrile is a foundational application of PTC in the pharmaceutical and fine chemical industries. While direct synthesis of this compound via PTC is not extensively detailed, the methodology is well-established for introducing alkyl and other groups at the α-position of arylacetonitriles.

Table 1: Key Features of Phase Transfer Catalysis for Phenylacetonitrile Derivatives
ParameterDescriptionCommon ExamplesAdvantages
CatalystsTypically quaternary ammonium or phosphonium (B103445) salts that facilitate ion transport between phases.Tetrabutylammonium (B224687) bromide (TBAB), Benzyltriethylammonium chloride (TEBA)Efficient at low concentrations, relatively stable.
Phase SystemLiquid-Liquid (L-L) or Solid-Liquid (S-L) systems are used.Aqueous NaOH / Toluene; Solid K₂CO₃ / Acetonitrile (B52724)Avoids the need for anhydrous solvents, simplifies workup.
ReactantsAn organic substrate (e.g., phenylacetonitrile) and an inorganic nucleophile or base.Phenylacetonitrile, Alkyl Halides, Aqueous NaOHUse of inexpensive and safer reagents.
Reaction TypesNucleophilic substitutions (Sₙ2), alkylations, and generation of carbanions or carbenes.C-alkylation, O-alkylation, N-alkylationHigh selectivity for mono-alkylation can often be achieved.

Transition Metal Catalysis for Functional Group Interconversions

Transition metal catalysis offers a versatile toolkit for a wide range of organic transformations, including C-H activation, cross-coupling, and hydrogenation.

Rhodium-Based Catalysis for Hydrogenation and Functionalization

Rhodium complexes are exceptionally effective catalysts, particularly for hydrogenation reactions. They are known to catalyze the reduction of various functional groups under mild conditions. While rhodium catalysts are widely used for the hydrogenation of alkenes, alkynes, and aromatic systems, as well as the reduction of nitro groups, specific literature detailing the rhodium-catalyzed hydrogenation of the nitrile group or other functionalizations of this compound is not prominently available nih.govnih.govrsc.org. Therefore, a detailed discussion of specific research findings in this area cannot be provided.

Other Metal Complex Applications in Oxidative Coupling

Oxidative coupling reactions, often catalyzed by palladium, enable the formation of C-C bonds through direct C-H bond functionalization. This strategy is a cornerstone of modern organic synthesis due to its atom economy. These reactions typically proceed via a C-H activation step to form a metallacycle intermediate, which then couples with a partner molecule nih.govscispace.com. Despite the extensive development of palladium-catalyzed C-H activation and oxidative coupling methodologies, specific applications where this compound serves as a substrate are not well-documented in the available literature. Consequently, a detailed analysis of its behavior in such transformations is not possible at this time.

Organocatalysis in Stereoselective Syntheses

Organocatalysis, the use of small, chiral organic molecules to catalyze chemical reactions, has emerged as a third pillar of asymmetric catalysis alongside biocatalysis and transition metal catalysis. It offers a powerful approach for the enantioselective synthesis of chiral molecules, including those containing quaternary stereocenters like this compound.

The synthesis of optically active fine chemicals using organocatalysts often achieves high yields and remarkable stereoselectivities scienceopen.com. Asymmetric synthesis can be approached through various activation modes, broadly classified as covalent and non-covalent organocatalysis scienceopen.com.

Covalent Organocatalysis: The catalyst forms a transient covalent bond with the substrate, creating a reactive intermediate (e.g., enamine, iminium ion) that then reacts stereoselectively.

Non-covalent Organocatalysis: The catalyst interacts with the substrate through non-covalent forces such as hydrogen bonding, ion pairing, or other electrostatic interactions to control the geometry of the transition state. Chiral Brønsted acids and bifunctional catalysts (e.g., thioureas) are common examples.

For a substrate like this compound, organocatalysis could be employed in its asymmetric synthesis. For instance, a chiral catalyst could facilitate the enantioselective addition of an ethoxy group and a cyanide group to benzaldehyde (B42025) or a derivative. Alternatively, an asymmetric Strecker-type reaction could be envisioned. The development of chiral phase-transfer catalysts has also enabled the asymmetric alkylation of glycine (B1666218) imines to produce non-natural α-amino acids, a strategy that is conceptually similar to the asymmetric functionalization of the α-position of phenylacetonitrile. Although specific protocols for this compound are not detailed, the principles of organocatalysis provide a clear framework for its potential stereoselective synthesis frontiersin.orgrsc.org.

Table 2: Common Classes of Organocatalysts and Their Potential Application
Catalyst ClassActivation ModePotential Application for this compound Chemistry
Chiral Amines (e.g., Proline derivatives)Covalent (Enamine/Iminium)Asymmetric functionalization of a precursor aldehyde.
Chiral Phosphoric AcidsNon-covalent (Brønsted Acid)Enantioselective addition of nucleophiles to an imine precursor.
Bifunctional Thioureas/UreasNon-covalent (Hydrogen Bonding)Stereoselective control in addition reactions by activating both the electrophile and nucleophile.
Chiral Quaternary Ammonium SaltsNon-covalent (Phase Transfer)Enantioselective α-functionalization under phase-transfer conditions.

Heterogeneous and Homogeneous Catalytic Systems

Catalytic systems can be broadly categorized as either heterogeneous or homogeneous, each with distinct advantages and disadvantages that influence their application in chemical synthesis.

Homogeneous Catalysis occurs when the catalyst and reactants are in the same phase, typically a liquid solution.

Advantages: Homogeneous catalysts are often highly active and selective because the catalytic sites are well-defined and uniformly accessible to the substrates. Reaction mechanisms are also generally easier to study. Many transition metal-catalyzed reactions, such as those involving soluble palladium or rhodium complexes, fall into this category.

Disadvantages: The primary drawback is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the often-expensive catalyst.

Heterogeneous Catalysis involves a catalyst that exists in a different phase from the reactants. This typically means a solid catalyst with liquid or gas-phase reactants.

Advantages: The key benefit is the ease of catalyst separation from the product mixture, usually by simple filtration. This allows for catalyst recycling and continuous-flow processes, making it highly desirable for industrial applications.

Disadvantages: Heterogeneous catalysts may exhibit lower activity or selectivity compared to their homogeneous counterparts due to less uniform active sites and potential mass transfer limitations.

Phase-transfer catalysis (PTC), as discussed in section 4.1, is a classic example of a heterogeneous system (liquid-liquid or solid-liquid) where the catalyst facilitates reactions across a phase boundary. This system combines the operational simplicity and ease of separation characteristic of heterogeneous systems with high reaction rates. In the context of this compound, a PTC-based synthesis would be considered a heterogeneous approach, while a hypothetical functionalization using a soluble rhodium or copper complex in a single organic solvent would be a homogeneous approach.

Table 3: Comparison of Homogeneous and Heterogeneous Catalysis
FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst PhaseSame as reactants (e.g., liquid)Different from reactants (e.g., solid catalyst, liquid reactants)
Activity/SelectivityGenerally high due to well-defined active sites.Can be lower; may be affected by mass transfer.
Catalyst SeparationDifficult; may require distillation or chromatography.Easy; typically by filtration.
Catalyst ReusabilityOften challenging.Generally straightforward.
Reaction ConditionsOften milder temperatures and pressures.Can require higher temperatures and pressures.
Example SystemSoluble transition metal complexes (e.g., Wilkinson's catalyst).Solid-supported metals (e.g., Pd on carbon), Phase Transfer Catalysis.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Detailed quantum chemical calculations are essential for understanding the fundamental properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations provide insights into the electronic landscape and energetic characteristics of a compound.

Exploration of Electronic Structure and Reactivity

A thorough investigation into the electronic structure of 2-Ethoxy-2-phenylacetonitrile would involve mapping its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical indicator of the molecule's kinetic stability and chemical reactivity. Analysis of the electron density distribution and the molecular electrostatic potential (MEP) would reveal the regions most susceptible to nucleophilic and electrophilic attack, offering predictions about its reactive behavior.

Modeling of Reaction Pathways, Energy Barriers, and Selectivity

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this would involve simulating potential reaction pathways, such as hydrolysis, oxidation, or reactions involving the nitrile group. By calculating the transition state geometries and their corresponding energy barriers, it would be possible to predict the most favorable reaction routes and understand the factors governing selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Adsorption

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For this compound, MD simulations would be employed to explore its conformational landscape, identifying the most stable arrangements of its constituent atoms. Furthermore, these simulations could model the adsorption behavior of the molecule on various surfaces, which is crucial for applications in catalysis and materials science.

Investigation of Molecular Interactions and Intermolecular Forces

Understanding the non-covalent interactions that govern how this compound interacts with itself and with other molecules is key to predicting its physical properties and its behavior in different chemical environments. Computational methods can be used to analyze and quantify intermolecular forces such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding, providing a complete picture of its interaction profile.

Predictive Modeling for Chemical Reactivity and Stereocontrol

Building on the foundational data from quantum chemical calculations, predictive models can be developed to forecast the chemical reactivity of this compound under various conditions. For chiral molecules like this, computational models are particularly valuable for predicting and understanding the factors that control stereoselectivity in its reactions, which is of paramount importance in the synthesis of enantiomerically pure compounds.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopic methods provide fundamental insights into the molecular architecture of 2-Ethoxy-2-phenylacetonitrile by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy

A strong absorption band is anticipated in the region of 2240-2260 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. The presence of the aromatic phenyl group would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The ethoxy group would be identified by C-H stretching vibrations of the ethyl group around 2850-2990 cm⁻¹ and a characteristic C-O (ether) stretching band in the 1050-1250 cm⁻¹ region.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretch2240 - 2260
Aromatic C-HStretch> 3000
Aromatic C=CStretch1450 - 1600
Aliphatic C-H (Ethyl)Stretch2850 - 2990
Ether C-OStretch1050 - 1250

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The aromatic protons of the phenyl group would likely appear as a multiplet in the range of 7.3-7.5 ppm. The methine proton (-CH) attached to both the phenyl ring and the ethoxy group would be expected to produce a singlet or a narrowly split multiplet. The methylene (B1212753) protons (-OCH₂-) of the ethoxy group would likely appear as a quartet, coupled to the adjacent methyl protons. The terminal methyl protons (-CH₃) of the ethoxy group would be expected to be a triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The nitrile carbon (C≡N) would have a characteristic chemical shift in the downfield region, typically around 115-125 ppm. The carbons of the phenyl ring would resonate in the aromatic region (approximately 125-140 ppm). The methine carbon (-CH), the methylene carbon (-OCH₂-), and the methyl carbon (-CH₃) would each give a distinct signal in the aliphatic region of the spectrum.

While direct experimental NMR data for this compound is not widely published, analysis of structurally similar compounds can provide expected chemical shift ranges.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion is a key aspect of analysis. Common fragmentation pathways for ethers include the cleavage of the C-C bond next to the oxygen atom. libretexts.org The fragmentation pattern of an organic molecule in a mass spectrometer provides a unique fingerprint that can be used for identification. chemguide.co.uklibretexts.org The tallest peak in the spectrum, known as the base peak, represents the most stable and abundant fragment ion formed. libretexts.org

The analysis of these fragmentation patterns allows for the deduction of the original molecular structure. While the specific fragmentation data for this compound is not detailed in the readily available literature, general principles of mass spectral fragmentation can be applied to predict likely fragmentation pathways. libretexts.orguni-saarland.deyoutube.com

Chromatographic Separations in Synthetic Mixture Analysis

Chromatographic techniques are indispensable for separating the components of a chemical mixture, allowing for the isolation and individual analysis of each compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the context of this compound synthesis, GC-MS would be used to assess the purity of the product, identify any byproducts, and quantify the components of the reaction mixture. The gas chromatogram would show peaks corresponding to each separated compound, and the mass spectrometer would provide a mass spectrum for each peak, aiding in its identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for non-volatile or thermally unstable compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this setup, a non-polar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724). sielc.com Aromatic compounds, including aromatic nitriles, can be effectively separated using this technique. sielc.comsigmaaldrich.comnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A UV detector is commonly used to monitor the column effluent, as aromatic compounds typically exhibit strong UV absorbance. sielc.com

Thermodynamic and Transport Property Investigations of Related Systems

Due to the limited availability of specific thermodynamic and transport property data for this compound, this section will focus on studies of structurally related systems to provide insight into its potential behavior. The presence of an ether linkage, a phenyl group, and a nitrile functional group suggests that its properties will be influenced by the interplay of dipolar interactions, steric effects, and the potential for hydrogen bonding with protic solvents.

Liquid-Liquid Equilibria Studies

The liquid-liquid equilibrium (LLE) behavior of this compound in binary mixtures, particularly with non-polar solvents like alkanes, is expected to be characterized by an upper critical solution temperature (UCST). This is a common feature for systems containing a polar component and a non-polar one.

In a study of related systems, the LLE of binary mixtures of various isomeric C8 aliphatic monoethers with nitromethane (B149229) was investigated. researchgate.net The solubility curves were determined using a synthetic method, and it was observed that the position of the ether group within the molecule influences the solubility curve. researchgate.net This suggests that for this compound, the steric hindrance and the accessibility of the ether and nitrile groups for intermolecular interactions will be significant factors in determining its phase behavior with different solvents.

The experimental determination of LLE typically involves preparing mixtures of known compositions and observing the temperature at which phase separation occurs upon cooling or heating. The data is then used to construct phase diagrams, which are essential for the design of separation processes like liquid-liquid extraction.

Density, Viscosity, and Ultrasonic Speed Measurements

These studies typically measure the density, viscosity, and ultrasonic speed over the entire composition range at different temperatures. acs.org From these experimental values, various thermodynamic and acoustic parameters can be calculated, such as excess molar volume (VE), viscosity deviation (Δη), and excess isentropic compressibility (κsE). These excess properties provide insights into the nature and strength of intermolecular interactions. For instance, a negative VE suggests strong specific interactions, such as hydrogen bonding or dipole-dipole interactions, leading to a more compact structure.

The following interactive data table presents experimental data for a related system, diethyl carbonate with benzonitrile, at different temperatures. researchgate.netijcrt.org

Interactive Data Table: Density (ρ) and Speed of Sound (u) for Diethyl Carbonate + Benzonitrile Mixtures

Mole Fraction of Diethyl CarbonateTemperature (K)Density (ρ) ( kg/m ³)Speed of Sound (u) (m/s)
0.1298.151001.21385
0.3298.15995.81340
0.5298.15989.11298
0.7298.15980.51259
0.9298.15969.31225
0.1308.15991.51345
0.3308.15985.91300
0.5308.15979.01258
0.7308.15970.21219
0.9308.15958.81185
0.1318.15981.81305
0.3318.15976.01260
0.5318.15968.91218
0.7318.15960.01179
0.9318.15948.31145

Data sourced from studies on diethyl carbonate and benzonitrile mixtures. researchgate.netijcrt.org

Electrochemical Characterization in Reaction Monitoring

Electrochemical methods, such as cyclic voltammetry, are powerful tools for studying the redox behavior of organic molecules and for monitoring reaction progress. The electrochemical characterization of this compound would likely focus on the reduction of the nitrile group and the potential oxidation of the phenyl ring.

Studies on the electrochemical reduction of aromatic nitriles have shown that the process can be influenced by the solvent and the presence of proton donors. chempedia.infokyoto-u.ac.jp In aprotic solvents like acetonitrile, the reduction of aromatic nitriles can proceed via a one-electron transfer to form a radical anion. Further reduction can lead to the corresponding amine. kyoto-u.ac.jp The reduction potential is sensitive to the substituents on the aromatic ring.

Cyclic voltammetric studies of substituted anilines in acetonitrile have demonstrated that the reversibility of the electrode process can be determined by the relative positions and heights of the cathodic and anodic peaks. publish.csiro.au For a reversible process, the peak separation is typically around 59/n mV (where n is the number of electrons transferred), and the ratio of the anodic to cathodic peak currents is close to unity. Deviations from these ideal values can indicate the presence of coupled chemical reactions.

The electrochemical reduction of nitrones, which have a structural analogy to nitriles, to amines has been demonstrated using electricity as the sole reagent, highlighting a green chemistry approach. rsc.orgrsc.org This suggests that electrochemical methods could be employed for the synthetic transformation of this compound.

For reaction monitoring, techniques like in-situ cyclic voltammetry can be used to track the disappearance of reactants and the appearance of products by observing changes in their respective voltammetric signals. This can provide real-time information on reaction kinetics and mechanism.

Synthetic Applications and Advanced Material Science Contributions

Role as a Key Intermediate in Organic Synthesis

The reactivity of the nitrile and the benzylic position makes 2-ethoxy-2-phenylacetonitrile a valuable precursor in the creation of more elaborate molecular architectures. Phenylacetonitriles, in general, are recognized as important intermediates in the synthesis of complex organic compounds, including dyes and pharmaceuticals google.com.

This compound can be elaborated into more complex nitriles through reactions at the phenyl ring or by transformations involving the ethoxy group. The nitrile functional group itself is a precursor to a variety of other functionalities.

One of the most significant transformations of the nitrile group is its hydrolysis to a carboxylic acid. This reaction can be carried out under either acidic or basic conditions weebly.comchemistrysteps.comlibretexts.org. In acid-catalyzed hydrolysis, the nitrile is heated with a dilute acid, such as hydrochloric acid, to produce the corresponding carboxylic acid libretexts.orgyoutube.com. Under basic conditions, the nitrile is heated with a base like sodium hydroxide (B78521), which initially forms a carboxylate salt. Subsequent acidification of the reaction mixture yields the final carboxylic acid chemistrysteps.comlibretexts.org.

The general mechanism for this conversion involves the initial hydration of the nitrile to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid chemistrysteps.com.

Table 1: General Conditions for Nitrile Hydrolysis

Condition Reagents Initial Product Final Product
Acidic Dilute HCl, H₂O, Heat Carboxylic Acid Carboxylic Acid

This reactivity makes this compound a useful starting material for the synthesis of 2-ethoxy-2-phenylacetic acid and its derivatives, which can be further utilized in organic synthesis.

Nitrogen-containing heterocycles are fundamental components in a vast array of pharmaceuticals, agrochemicals, and materials frontiersin.orgnih.govrsc.orgresearchgate.net. This compound has been identified as a quinoline derivative, which is a prominent class of nitrogen-containing heterocyclic compounds biosynth.com. The chemical structure of this compound can be utilized to construct more complex heterocyclic systems. The nitrile group can undergo cyclization reactions with appropriate reagents to form various heterocyclic rings.

The synthesis of nitrogen-containing heterocycles is a major focus in medicinal chemistry due to their diverse biological activities nih.govrsc.org. The development of novel synthetic routes to these compounds, potentially utilizing versatile building blocks like this compound, is an active area of research frontiersin.orgresearchgate.net.

Benzylisoquinoline alkaloids (BIAs) are a large and structurally diverse class of plant metabolites with a wide range of pharmacological activities, including analgesic and antimicrobial properties researchgate.netnih.gov. The synthesis of these complex molecules is a significant challenge in organic chemistry rsc.org.

While direct use of this compound in the synthesis of benzyltetrahydroisoquinoline alkaloids is not prominently documented, derivatives of phenylacetonitrile (B145931) are key precursors. For instance, a photochemical approach to the synthesis of 7,8-dioxygenated tetrahydroisoquinoline alkaloids has been reported, which is based on the photo-Fries rearrangement of esters derived from 3-hydroxy-4-methoxyphenylacetonitrile . This method was successfully applied to the synthesis of the alkaloid Arizonine and a 1-benzyltetrahydroisoquinoline precursor of cularine and berbine alkaloids . This highlights the utility of the phenylacetonitrile scaffold as a crucial starting point for constructing the complex frameworks of benzylisoquinoline alkaloids. The general biosynthetic pathway for BIAs starts from the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, which is the precursor to all BIAs mdpi.com.

Derivatization to Functionally Specialized Compounds

The functional groups present in this compound allow for its conversion into a variety of other important chemical classes.

Aromatic ketones are valuable intermediates in organic synthesis. A closely related compound, alpha-phenylacetoacetonitrile (APAAN), is a well-known precursor for the synthesis of phenylacetone (B166967) (P2P) federalregister.gov. The conversion of APAAN to P2P involves hydrolysis and decarboxylation, typically under acidic conditions nih.gov. Given the structural similarities, this compound could potentially be converted to related aromatic ketones through appropriate synthetic manipulations.

The nitrile group of this compound can be reduced to a primary amine, 2-ethoxy-2-phenylethanamine. This transformation can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation libretexts.org. The resulting amine can then be used in the synthesis of a wide range of other compounds nih.gov.

Table 2: Potential Derivatization of this compound

Starting Material Reagents/Conditions Product Class Example Product
This compound 1. Grignard Reagent2. Acidic Workup Aromatic Ketone Substituted Phenyl Ketone

N-protected amino acids are essential reagents in peptide synthesis chemrxiv.orgnih.gov. The synthesis of these reagents often involves the use of specific activating agents. A derivative of phenylacetonitrile, 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile, is a stable and highly reactive reagent used for the N-protection of amino acids with the tert-butoxycarbonyl (Boc) group orgsyn.org. This reagent is prepared from 2-hydroxyimino-2-phenylacetonitrile, which in turn is synthesized from benzyl (B1604629) cyanide (phenylacetonitrile) orgsyn.org.

This demonstrates the utility of the phenylacetonitrile framework in the development of reagents for peptide chemistry. The ease of modification of the phenylacetonitrile structure allows for the creation of specialized reagents for various applications in organic synthesis.

Development of Odoriferous Substances

This compound serves as a valuable precursor in the synthesis of certain odoriferous substances. Its chemical structure allows for transformation into molecules used in the fragrance industry. A key application is its conversion to ethyl mandelate, a compound with a mild, floral, and fruity aroma.

The synthesis of pleasant-smelling compounds often involves the chemical modification of a starting molecule. In the case of this compound, the nitrile group (-CN) and the ethoxy group (-OCH2CH3) are key to its role as an intermediate. For instance, the hydrolysis of this compound leads to the formation of ethyl mandelate (ethyl 2-hydroxy-2-phenylacetate) nih.gov. This process effectively converts the nitrile into a carboxylic acid ester, a class of compounds frequently associated with pleasant scents.

It is important to note that while related structures, such as 2-cyclohexyliden-2-phenyl acetonitrile (B52724), are known as powerful odoriferous substances with floral and fresh notes, this compound itself is primarily valued as an intermediate rather than a direct fragrance ingredient google.comgoogle.com. Phenylacetonitrile and its derivatives are also used in the synthesis of fragrances like phenethyl alcohol .

Integration into Polymeric Frameworks and Functional Materials

The chemical reactivity of this compound, particularly the presence of the nitrile group, makes it a candidate for integration into more complex molecular structures, including polymeric frameworks. These advanced materials are designed for specific functions, leveraging their unique structural and electronic properties.

Covalent Organic Frameworks (COFs) Synthesis and Their Photocatalytic Applications

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable properties. nih.govunt.edursc.orgnih.gov They are constructed from organic building blocks linked by strong covalent bonds. nih.govresearchgate.net Nitrile-containing compounds, in general, are utilized as building blocks in the synthesis of certain types of COFs. The triple bond in the nitrile group can undergo cyclotrimerization reactions to form triazine-linked frameworks.

While direct use of this compound in published COF synthesis is not extensively documented, the principle of using nitrile-based monomers is well-established. These frameworks are noted for their high porosity, large surface area, and exceptional stability, making them suitable for a variety of applications. researchgate.net

One of the most promising applications of COFs is in photocatalysis. researchgate.netrsc.orgrsc.org Their tunable electronic properties, stemming from the arrangement of organic linkers, allow them to absorb light and generate electron-hole pairs, which can then drive chemical reactions. rsc.orgrsc.orgchemrxiv.orgresearchgate.net The ordered porous structure of COFs facilitates the diffusion of reactants and products, enhancing catalytic efficiency. researchgate.netrsc.org The semiconductor properties of COFs make them strong candidates for use as photocatalysts in organic transformations. rsc.orgrsc.org

Table 1: Properties and Applications of Photocatalytic COFs

PropertyDescriptionRelevance to Photocatalysis
Crystallinity Ordered arrangement of building blocks.Facilitates charge transport and separation.
Porosity Presence of regular pores and channels.Allows for efficient diffusion of reactants and access to active sites. researchgate.netrsc.org
Tunability Ability to modify building blocks and linkages.Enables control over light absorption and electronic band structure. researchgate.netrsc.org
Stability Resistance to chemical and thermal degradation.Ensures long-term performance of the photocatalyst. researchgate.net

Use in Design of Specialty Chemicals

Beyond its role in fragrance synthesis, this compound can serve as an intermediate in the design and synthesis of various specialty chemicals. The term "specialty chemicals" refers to compounds produced for specific, performance-enhancing functions. The reactivity of the nitrile group and the potential for substitution on the phenyl ring allow for the creation of a diverse range of derivatives.

Phenylacetonitriles, as a class, are versatile intermediates in organic synthesis. google.com They are used in the production of pharmaceuticals, dyes, and agrochemicals. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations open pathways to a wide array of more complex molecules.

For example, the core structure of this compound can be modified to introduce other functional groups, leading to compounds with specific desired properties. While specific, large-scale industrial applications of this compound as a specialty chemical intermediate are not widely publicized, its structural motifs are found in more complex molecules investigated for various applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.